4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-2-5-20-14-18(6-7-19(20)4-1)16-26-10-12-27(13-11-26)21-15-22(24-17-23-21)28-9-3-8-25-28/h1-9,14-15,17H,10-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUBAYDNJROBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=NC(=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4,6-Dichloropyrimidine
The pyrimidine backbone is typically constructed via cyclocondensation of β-diketones with urea or thiourea derivatives. For example, diethyl malonate reacts with guanidine under basic conditions to yield 4,6-dihydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) at reflux (110°C, 6–8 hours).
Reaction Conditions :
Selective Substitution at Position 4
The chlorine at position 4 is replaced first due to its higher reactivity. Piperazine derivatives are introduced via nucleophilic aromatic substitution (SNAr) under mild conditions:
Procedure :
-
4,6-Dichloropyrimidine (1 equiv) reacts with 1-(naphthalen-2-ylmethyl)piperazine (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours.
-
Potassium carbonate (2 equiv) is added to scavenge HCl.
Synthesis of the Piperazine-Naphthalene Side Chain
Preparation of 1-(Naphthalen-2-ylmethyl)piperazine
Step 1 : Naphthalen-2-ylmethyl bromide is synthesized by treating 2-naphthalenemethanol with PBr₃ in dichloromethane (0°C to RT, 2 hours).
Step 2 : Alkylation of piperazine with the bromide (1.2 equiv) in acetonitrile at 60°C for 12 hours, using K₂CO₃ as base.
Optimization and Challenges
Regioselectivity in Pyrimidine Substitution
The order of substitutions is critical. Introducing the bulkier piperazine group first minimizes steric hindrance during subsequent couplings.
Palladium Catalyst Selection
Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings, reducing homocoupling byproducts.
Solvent Effects
Polar aprotic solvents (DMF, NMP) enhance SNAr reactivity, while toluene/ethanol mixtures improve Suzuki coupling efficiency.
Table 1 : Summary of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Potential as Anticancer Agents:
Research indicates that compounds with similar structures have shown promise in inhibiting nucleoside transporters, which are crucial in cancer cell metabolism. For instance, studies on related compounds have demonstrated their ability to inhibit human equilibrative nucleoside transporters (ENTs), suggesting that 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine could be explored for similar effects in cancer therapy .
Neuropharmacological Potential:
The compound may also exhibit neuroprotective properties. Its structural analogs have been investigated for their potential in treating neurodegenerative diseases such as Parkinson's disease. The inhibition of specific receptors involved in neurotransmission could lead to the development of multifunctional drugs targeting these conditions .
| Compound Name | Target | Mechanism | Reference |
|---|---|---|---|
| FPMINT | ENT1/ENT2 | Inhibition of nucleoside transport | |
| Pramipexole | D2/D3 Receptors | Dopamine receptor agonism | |
| Compound X | CFTR | Chloride channel modulation |
Research Case Studies
Case Study 1: Inhibition of Nucleoside Transporters
A study investigated the efficacy of similar piperazine derivatives in inhibiting ENT1 and ENT2 transporters, which play a significant role in cellular adenosine regulation. The findings suggested that modifications to the piperazine ring can enhance selectivity and potency against these targets, providing a pathway for further development of the naphthalene-substituted pyrimidine derivative .
Case Study 2: Neuroprotective Effects
Another investigation focused on the synthesis and evaluation of related compounds for their neuroprotective effects in models of Parkinson's disease. The study highlighted the importance of structural features in modulating receptor activity, paving the way for new therapeutic agents derived from this chemical class .
Mechanism of Action
The mechanism of action of 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and thereby influencing cellular pathways. For instance, it may inhibit certain enzymes or block receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at Pyrimidine Position 4
- Target Compound : 4-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl} group.
- The bulky naphthalene substituent may enhance binding to hydrophobic pockets in targets like kinases or GPCRs.
- Analog from : 4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl group with a phenoxypropan-1-one.
- Analog from : 4-(2-Methylbenzoyl)piperazin-1-yl group.
Substituent Variations at Pyrimidine Position 6
Molecular Weight and Physicochemical Properties
Key Structural Insights
- Naphthalene vs. Smaller Aromatics : The naphthalen-2-ylmethyl group in the target compound may improve target binding but reduce solubility compared to methylbenzoyl () or phenyl () groups.
- Pyrazole vs. Alkynyloxy : Pyrazole’s hydrogen-bonding capacity contrasts with alkynyloxy’s herbicidal efficacy, highlighting substituent-dependent bioactivity .
- Piperazine Modifications : Sulfonyl () or ketone () modifications to piperazine alter electronic properties, influencing target engagement and metabolic stability.
Biological Activity
The compound 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Structural Features
The compound features a pyrimidine core substituted with both a pyrazole and a piperazine moiety, along with a naphthalene group. These structural elements suggest potential interactions with various biological targets, making it a candidate for further research into its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including compounds similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that derivatives exhibited IC50 values ranging from 5.02 to 6.6 µM against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines .
Anti-inflammatory and Antioxidant Properties
Pyrimidine derivatives are also noted for their anti-inflammatory and antioxidant activities. The incorporation of pyrazole rings has been associated with enhanced antioxidant effects, which can mitigate oxidative stress in cellular environments . Such properties are critical in the development of treatments for diseases characterized by inflammation and oxidative damage.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar pyrimidine derivatives have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess antibacterial or antifungal activities .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in tumor progression and inflammation, such as dihydrofolate reductase and glucosidase .
- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to target proteins, suggesting a rational basis for their observed biological activities .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Antitubercular Activity : A series of substituted pyrimidines were synthesized and tested against Mycobacterium tuberculosis, revealing significant inhibitory concentrations (IC90s) ranging from 3.73 to 40.32 µM .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound 6e | 40.32 | Mycobacterium tuberculosis |
| Compound 4g | 5.10 | MCF-7 Cancer Cells |
| Compound 9 | 2.18 | HepG2 Cancer Cells |
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions:
Core Pyrimidine Formation: Start with a 4,6-dichloropyrimidine intermediate, substituting the 4-position with a piperazine derivative via nucleophilic aromatic substitution (e.g., using 4-[(naphthalen-2-yl)methyl]piperazine in DMF at 80–100°C for 12–24 hours) .
Pyrazole Introduction: React the 6-chloro position with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMSO at 120°C) to install the pyrazole moiety .
Purification: Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) to isolate the pure product. Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR .
Basic: How should researchers characterize this compound’s physicochemical properties?
Answer:
Key characterization steps include:
- Solubility: Test in DMSO, water, and PBS (pH 7.4) using UV-Vis spectroscopy.
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .
- LogP: Determine experimentally via shake-flask method (octanol/water partitioning) or computationally using software like ChemAxon .
- Melting Point: Use differential scanning calorimetry (DSC) to confirm crystalline purity .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Contradictions in IC₅₀ values or target selectivity may arise from:
- Assay Variability: Validate activity using orthogonal assays (e.g., biochemical kinase inhibition vs. cellular proliferation assays) .
- Metabolic Stability: Test for compound degradation in assay media (e.g., liver microsomes) to rule out false negatives .
- Off-Target Effects: Perform kinome-wide profiling (e.g., using Eurofins KinaseProfiler) to identify unintended interactions .
- Data Normalization: Ensure consistent positive/negative controls (e.g., staurosporine for kinase inhibition) across studies .
Advanced: What methodologies are effective for studying structure-activity relationships (SAR)?
Answer:
Analog Synthesis: Modify substituents systematically (e.g., naphthylmethyl to benzyl on piperazine; pyrazole to imidazole) .
Biological Testing: Screen analogs against target panels (e.g., PI3K isoforms for kinase inhibitors) using dose-response curves .
Computational Modeling: Perform molecular docking (AutoDock Vina) or MD simulations (GROMACS) to predict binding modes and correlate with activity .
Statistical Analysis: Use multivariate regression (e.g., CoMFA) to identify critical structural features driving potency .
Advanced: How can the binding mode to kinase targets be elucidated?
Answer:
- X-ray Crystallography: Co-crystallize the compound with the target kinase (e.g., PI3Kγ) and solve the structure using the CCP4 suite .
- Mutagenesis: Validate key binding residues (e.g., catalytic lysine or hinge region) via alanine scanning .
- SPR/BLI: Measure binding kinetics (kon/koff) using surface plasmon resonance or bio-layer interferometry .
Basic: What in vitro models are suitable for initial biological screening?
Answer:
- Kinase Inhibition: Use ADP-Glo™ assay for PI3K/Akt/mTOR pathway analysis .
- Cytoprotective Activity: Evaluate anti-ulcer potential in gastric epithelial cells (e.g., AGS cells) under stress (e.g., ethanol-induced damage) .
- Cytotoxicity: Screen against HEK293 or HepG2 cells via MTT assay to rule out general toxicity .
Advanced: How can researchers address low solubility in biological assays?
Answer:
- Formulation Optimization: Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanocarriers to enhance solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous compatibility .
- Co-solvent Systems: Test DMSO/PEG-400 mixtures (<1% final concentration) to maintain compound stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
